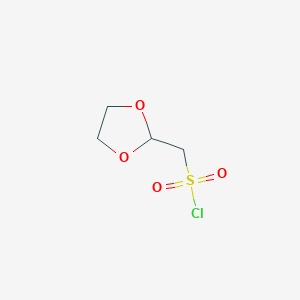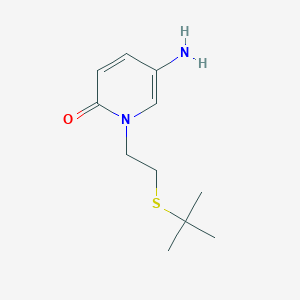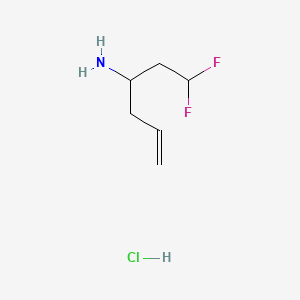
1,1-Difluorohex-5-en-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorohex-5-en-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two fluorine atoms attached to the first carbon of a hexene chain, with an amine group located at the third carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluorohex-5-en-3-amine hydrochloride typically involves the following steps:
Amination: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated hexene derivative.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorohex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a wide range of fluorinated amines or other functionalized derivatives.
Scientific Research Applications
1,1-Difluorohex-5-en-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates or active ingredients, particularly in the development of drugs targeting the central nervous system.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which 1,1-difluorohex-5-en-3-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1,1,1-Trifluorohex-5-en-3-amine hydrochloride
- 1,1-Difluoro-2-methylpropan-2-amine hydrochloride
Comparison: 1,1-Difluorohex-5-en-3-amine hydrochloride is unique due to its specific fluorination pattern and the position of the amine group Compared to 1,1,1-trifluorohex-5-en-3-amine hydrochloride, it has one less fluorine atom, which can influence its reactivity and binding properties
Properties
Molecular Formula |
C6H12ClF2N |
|---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
1,1-difluorohex-5-en-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-2-3-5(9)4-6(7)8;/h2,5-6H,1,3-4,9H2;1H |
InChI Key |
KKIFXBMUCXALHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


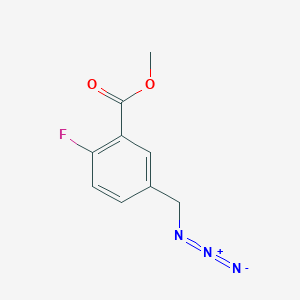
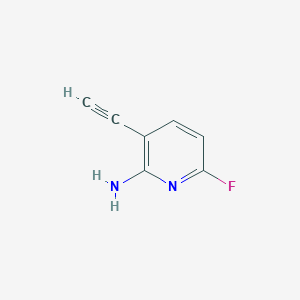
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
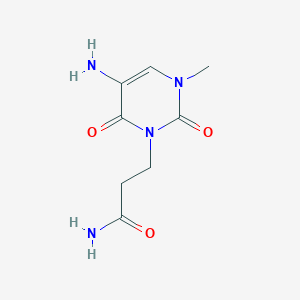
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
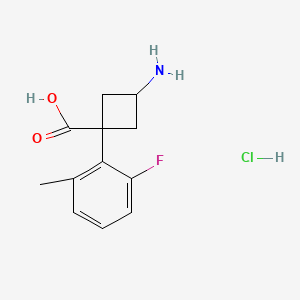
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
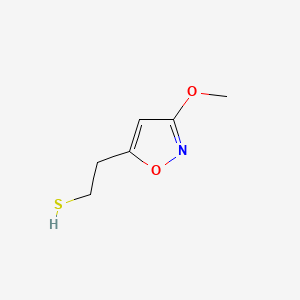
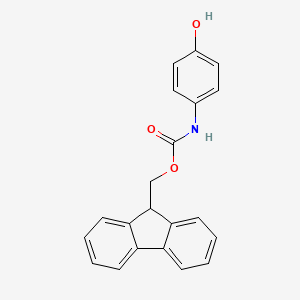
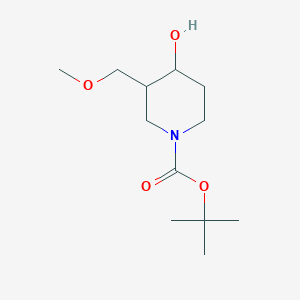
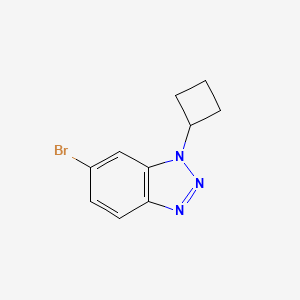
![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
